molecular formula C16H17N3O4S B2983701 2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine CAS No. 2034583-68-9

2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine

カタログ番号: B2983701
CAS番号: 2034583-68-9
分子量: 347.39
InChIキー: ABFGDGGXYKEQDW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine is a synthetic pyrazine derivative characterized by a pyrazine core substituted with a pyrrolidin-3-yloxy group linked to a 2,3-dihydrobenzofuran-5-yl sulfonyl moiety. Pyrazines are nitrogen-containing heterocycles with broad applications in medicinal chemistry due to their versatile pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The structural complexity of this compound—featuring a sulfonyl group and a dihydrobenzofuran ring—suggests enhanced stability and target specificity compared to simpler pyrazine derivatives .

特性

IUPAC Name

2-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)pyrrolidin-3-yl]oxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c20-24(21,14-1-2-15-12(9-14)4-8-22-15)19-7-3-13(11-19)23-16-10-17-5-6-18-16/h1-2,5-6,9-10,13H,3-4,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFGDGGXYKEQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)S(=O)(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine is a complex organic molecule featuring a dihydrobenzofuran moiety, a sulfonyl group, and a pyrrolidine ring. This unique structure suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

This compound can be classified under the broad category of sulfonamide derivatives , which are known for their diverse biological activities. The presence of the dihydrobenzofuran structure is associated with various pharmacological effects, including anti-inflammatory and neuroprotective properties.

The biological activity of this compound is likely mediated through its interaction with specific biological targets. The sulfonyl group may facilitate binding to enzymes or receptors involved in various signaling pathways:

  • Enzyme Inhibition : The sulfonyl group can interact with active sites of enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may bind to receptors, influencing cellular signaling pathways.

Biological Activity Data

Research indicates that compounds with similar structures exhibit a range of biological activities:

Activity Type Related Studies Findings
AntimicrobialUmesha et al. (2009) Compounds with similar structures showed good antimicrobial activity.
AnticancerOrban et al. (2016) Some derivatives exhibited moderate antineoplastic activity against cancer cells.
NeuroprotectiveResearch on dihydrobenzofuran derivativesPotential neuroprotective effects noted in various studies.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of related compounds, demonstrating significant inhibition against various bacterial strains using disc diffusion methods.
  • Anticancer Properties : Another investigation focused on the cytotoxic effects of similar sulfonamide derivatives on human cancer cell lines, revealing promising results with IC50 values in low micromolar ranges.

Synthesis and Derivatives

The synthesis of 2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine typically involves multi-step organic reactions that include:

  • Formation of the dihydrobenzofuran sulfonamide.
  • Coupling with pyrrolidine and subsequent modification to introduce the pyrazine moiety.

These synthetic routes are critical for optimizing yield and purity in pharmaceutical applications.

類似化合物との比較

Comparison :

  • Coordination Chemistry : Di-substituted pyrazine derivatives (e.g., DPP, ABMAP) exhibit higher stability constants in metal complexes due to dual electron-donating groups. The sulfonyl group in the target compound may act as a strong electron acceptor, altering coordination behavior relative to these analogues .

Key Findings :

  • Antifungal Activity : The target compound lacks direct data but shares structural motifs with 2-ethyl-3,6-dimethylpyrazine, a potent antifungal agent against Phytophthora spp. . Its sulfonyl group may enhance membrane penetration, a hypothesis warranting validation.
  • Anticancer Potential: Pyrazine-thiophene carboxamides (e.g., T-705 analogues) show anticancer activity via kinase inhibition. The dihydrobenzofuran ring in the target compound may confer similar mechanisms .
  • Toxicity : Pyrazine derivatives generally exhibit low toxicity, but the sulfonyl group could introduce hepatotoxicity risks if metabolized into reactive intermediates .

Physicochemical Properties

Property Target Compound* Favipiravir 2-Ethyl-3,6-dimethylpyrazine
Molecular Weight (g/mol) ~435 (estimated) 157.1 150.2
Solubility Likely low (lipophilic) Slightly water-soluble Low (volatile)
Aromatic Substituents Dihydrobenzofuran Fluorine, hydroxyl Ethyl, methyl

*Estimated based on structural components.

Analysis :

  • The target compound’s higher molecular weight and sulfonyl group suggest lower volatility and improved tissue retention compared to alkyl-substituted pyrazines like 2-ethyl-3,6-dimethylpyrazine .
  • Its solubility profile may limit bioavailability, necessitating formulation strategies (e.g., prodrugs) commonly employed for pyrazine-based drugs .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : The sulfonyl moiety may enhance electrophilicity, improving interactions with biological targets (e.g., enzyme active sites) compared to electron-donating groups in ABMAP or POAX .
  • Pyrrolidine Linker : The pyrrolidin-3-yloxy group may confer conformational flexibility, aiding in binding to sterically demanding targets .

Q & A

Basic Research Questions

Q. What are the key structural features of 2-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine, and how do they influence its reactivity?

  • The compound combines a pyrazine core with a dihydrobenzofuran-sulfonyl-pyrrolidine moiety. The sulfonyl group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the pyrrolidine ring introduces stereochemical complexity. The dihydrobenzofuran component contributes to π-π stacking interactions, critical for binding in biological assays .

Q. What synthetic routes are commonly employed to prepare this compound, and what are their advantages?

  • A multi-step synthesis typically involves:

  • Sulfonylation : Reacting pyrrolidin-3-ol with 2,3-dihydrobenzofuran-5-sulfonyl chloride under basic conditions (e.g., NaH in DMF) to form the sulfonylated pyrrolidine intermediate .
  • Coupling : Attaching the pyrazine via nucleophilic aromatic substitution (e.g., using pyrazine-2-ol and a Mitsunobu reaction with DIAD/PPh₃) .
  • Advantages include modularity for analog synthesis and compatibility with protecting-group strategies .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry and stereochemistry, particularly for the pyrrolidine and dihydrobenzofuran moieties .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .
  • Elemental Analysis : Used to verify purity, especially for intermediates prone to byproducts (e.g., incomplete sulfonylation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the sulfonylation step?

  • Solvent Selection : Using anhydrous DMF or THF minimizes hydrolysis of sulfonyl chloride .
  • Temperature Control : Maintaining 0–5°C during sulfonylation reduces side reactions (e.g., ring-opening of pyrrolidine) .
  • Catalysis : Adding catalytic DMAP accelerates sulfonate ester formation .
  • Work-Up : Extractive purification with ethyl acetate/water removes unreacted reagents, improving yields to >75% .

Q. What strategies mitigate low solubility in bioactivity assays for analogs of this compound?

  • Structural Modifications : Introducing hydrophilic groups (e.g., hydroxyl or amine) at the pyrazine C5 position enhances aqueous solubility without compromising binding affinity .
  • Formulation : Use of co-solvents (e.g., DMSO/PEG 400) at <1% v/v maintains compound stability in cell-based assays .
  • Prodrug Design : Phosphorylation or glycosylation of the hydroxyl group improves solubility and enables enzymatic activation in vivo .

Q. How can discrepancies in structure-activity relationship (SAR) studies for analogs be resolved?

  • Data Triangulation : Cross-validate bioassay results with computational docking (e.g., AutoDock Vina) to identify binding pose inconsistencies .
  • Controlled Variables : Standardize assay conditions (e.g., pH, temperature) to isolate structural effects from experimental artifacts .
  • Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to confirm stereochemistry, as enantiomers may exhibit divergent activity .

Methodological Considerations

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Flash Chromatography : Employ silica gel with gradient elution (hexane/EtOAc 3:1 to 1:2) to separate polar byproducts .
  • Recrystallization : Use ethanol/water mixtures for high-purity crystals, particularly for final products .

Q. How can the stability of the sulfonamide linkage be assessed under physiological conditions?

  • Hydrolytic Stability Assay : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS over 24–72 hours .
  • Competitive Experiments : Compare stability with control compounds lacking electron-withdrawing groups (e.g., methyl sulfone vs. sulfonamide) .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data between in vitro and in vivo studies?

  • Pharmacokinetic Profiling : Measure plasma protein binding and metabolic clearance (e.g., liver microsomes) to identify bioavailability issues .
  • Metabolite Screening : Use LC-MS/MS to detect active or inhibitory metabolites that may alter in vivo efficacy .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。